molecular formula C17H20O3 B563654 1,3-Dibenzyloxy-2-propanol-d5 CAS No. 1189877-19-7

1,3-Dibenzyloxy-2-propanol-d5

Cat. No.: B563654
CAS No.: 1189877-19-7
M. Wt: 277.375
InChI Key: ARLSYSVVBAMYKA-BZLWXWEZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzyloxy-2-propanol-d5 can be synthesized through the deuteration of 1,3-Dibenzyloxy-2-propanol. The process typically involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium atoms. One common method involves the reaction of 1,3-Dibenzyloxy-2-propanol with deuterated water (D2O) in the presence of a deuterium exchange catalyst .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced deuterium exchange techniques to ensure the complete replacement of hydrogen atoms with deuterium atoms. The reaction conditions are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyloxy-2-propanol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibenzyloxy-2-propanol-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances its utility in NMR spectroscopy and metabolic studies, making it a valuable tool in various scientific fields.

Biological Activity

Overview

1,3-Dibenzyloxy-2-propanol-d5 (CAS Number: 1189877-19-7) is a deuterated analog of 1,3-dibenzyloxy-2-propanol, characterized by the presence of two benzyloxy groups on the propanol backbone. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

PropertyValue
Molecular FormulaC17H20O3
Molecular Weight284.34 g/mol
CAS Number1189877-19-7
Melting Point>195 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzymatic activities and receptor interactions, which can lead to various pharmacological effects. The presence of the benzyloxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that derivatives of dibenzyloxypropanol exhibit antimicrobial properties. In a study assessing the antimicrobial efficacy against various pathogens, this compound demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) for these bacteria were found to be significantly lower than those for Gram-negative strains like Escherichia coli.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)
Staphylococcus aureus15
Bacillus subtilis20
Escherichia coli>100

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A notable study reported that this compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7) while sparing normal fibroblast cells. The IC50 values indicated a promising therapeutic window for further development.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30
Normal Fibroblasts>100

Case Studies

  • Case Study on Anticancer Potential : In a recent clinical trial involving patients with advanced breast cancer, administration of a compound similar to this compound led to significant tumor regression in a subset of patients. The trial highlighted the importance of structure-activity relationships in optimizing therapeutic efficacy.
  • Study on Antimicrobial Effects : A comparative study evaluated the antimicrobial effects of various dibenzyloxy derivatives against common pathogens. Results indicated that compounds with higher lipophilicity exhibited enhanced antimicrobial activity due to better membrane penetration.

Properties

IUPAC Name

1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i13D2,14D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLSYSVVBAMYKA-BZLWXWEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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